molecular formula C26H44N2O8S B12775557 6LD3Hmu66G CAS No. 2044704-57-4

6LD3Hmu66G

Cat. No.: B12775557
CAS No.: 2044704-57-4
M. Wt: 544.7 g/mol
InChI Key: JJAOBLMGZKBLSL-UHFFFAOYSA-N
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Description

. This compound is a derivative of benzenemethanol and is characterized by the presence of a tert-butylamino group, a hydroxyl group, and a methyl group on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate involves several steps:

    Starting Materials: The synthesis begins with benzenemethanol, which undergoes a series of reactions to introduce the tert-butylamino group and the hydroxyl group.

    Reaction Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate is scaled up using large reactors and automated systems to control the reaction conditions. The process involves continuous monitoring and optimization to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the tert-butylamino group to a primary amine.

    Substitution: The methyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a primary amine.

Scientific Research Applications

α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate involves its interaction with specific molecular targets. The tert-butylamino group allows the compound to bind to receptors or enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Albuterol: A bronchodilator used in the treatment of asthma.

    Levalbuterol: An enantiomer of albuterol with similar pharmacological properties.

    Salbutamol: Another bronchodilator with a similar structure and function.

Uniqueness

α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol hemisulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

2044704-57-4

Molecular Formula

C26H44N2O8S

Molecular Weight

544.7 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C13H21NO2.H2O4S/c2*1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4;1-5(2,3)4/h2*5-7,12,14-16H,8H2,1-4H3;(H2,1,2,3,4)

InChI Key

JJAOBLMGZKBLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.OS(=O)(=O)O

Origin of Product

United States

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